molecular formula C27H30ClN5O2 B11142563 N-[(2-chlorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(2-chlorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11142563
M. Wt: 492.0 g/mol
InChI Key: ZANINBDOIKKVDZ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. The process begins with the preparation of the tricyclic core, followed by the introduction of the chlorophenyl and octyl groups. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imino group.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-[(2-chlorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for cellular processes. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-butyl-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • N-[5-cyano-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-2-fluorobenzamide

Uniqueness

N-[(2-chlorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its specific substitution pattern and the presence of the octyl group, which may confer unique properties such as enhanced lipophilicity and improved interaction with biological membranes.

Properties

Molecular Formula

C27H30ClN5O2

Molecular Weight

492.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H30ClN5O2/c1-2-3-4-5-6-10-16-33-24(29)20(26(34)30-18-19-12-7-8-13-22(19)28)17-21-25(33)31-23-14-9-11-15-32(23)27(21)35/h7-9,11-15,17,29H,2-6,10,16,18H2,1H3,(H,30,34)

InChI Key

ZANINBDOIKKVDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3Cl)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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